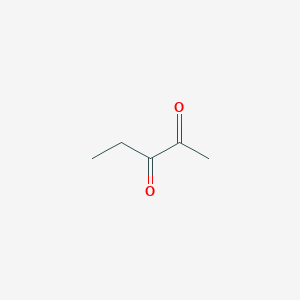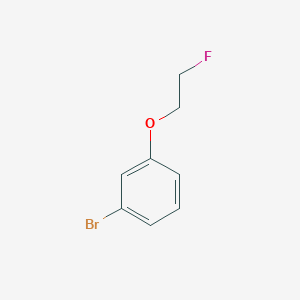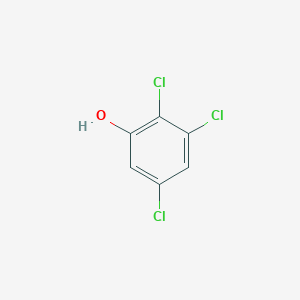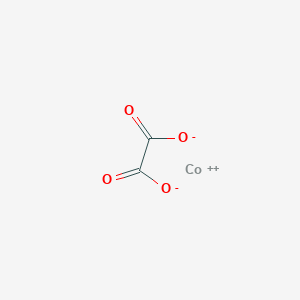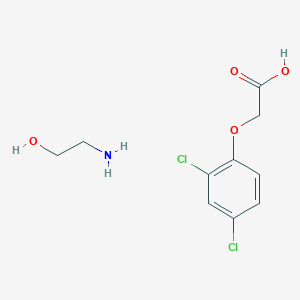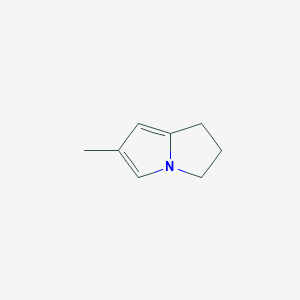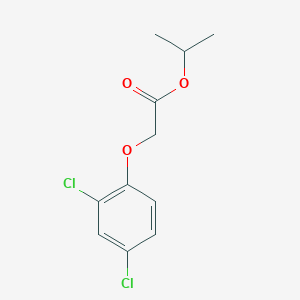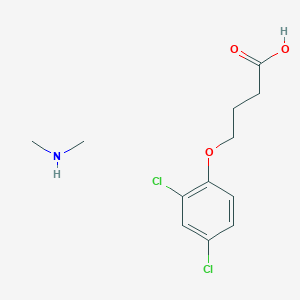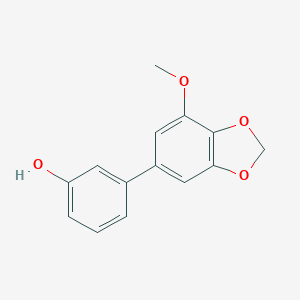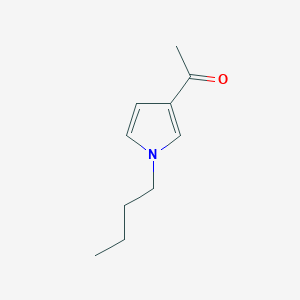![molecular formula C9H9F3O B165597 (1R)-1-[2-(trifluoromethyl)phenyl]ethanol CAS No. 127852-29-3](/img/structure/B165597.png)
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of 2-(trifluoromethyl)acetophenone using biocatalysts. For instance, recombinant Escherichia coli cells can be employed to catalyze the reduction in a polar organic solvent-aqueous medium, such as isopropanol, to achieve high enantioselectivity and yield . Another approach involves the use of metal catalysts, such as manganese complexes, to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable biocatalytic processes. These processes utilize recombinant whole-cell catalysis in optimized reaction media to enhance substrate solubility and reaction efficiency. The use of cosolvents like isopropanol and surfactants such as Tween-20 can significantly improve the yield and enantiomeric excess of the product .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-(trifluoromethyl)acetophenone
Reduction: 1-(2-(trifluoromethyl)phenyl)ethane
Substitution: Various substituted phenyl ethanols depending on the nucleophile used
Scientific Research Applications
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[3-(trifluoromethyl)phenyl]ethanol
- (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
- α-trifluoromethylstyrene derivatives
Uniqueness
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, this compound exhibits different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBIJJTMFYTPY-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
